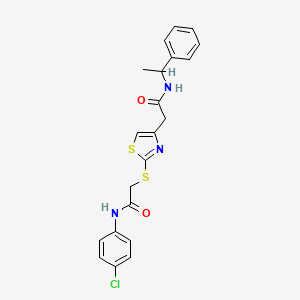![molecular formula C10H13BrN2O2S B2982170 Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide CAS No. 21784-51-0](/img/structure/B2982170.png)
Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is a chemical compound with the molecular formula C10H13BrN2O2S . It is used in various chemical reactions and has specific properties that make it useful in certain applications .
Molecular Structure Analysis
The molecular structure of Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is defined by its molecular formula, C10H13BrN2O2S . The exact arrangement of these atoms in space defines the structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide are determined by its molecular structure . Unfortunately, specific properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Antimicrobial Applications
Sulforaphane [SFN] , a compound related by virtue of being a sulfur-containing organic molecule, is studied for its antimicrobial properties. SFN, found in cruciferous vegetables like broccoli, demonstrates a range of biological activities, including antimicrobial effects. It's a promising chemopreventive agent against various diseases, hinting at the potential antimicrobial applications of sulfur-containing compounds (Kim & Park, 2016).
Antioxidant and Anti-inflammatory Properties
Research on sulforaphane also highlights its antioxidant and anti-inflammatory effects. These properties are crucial in preventing oxidative stress and inflammation, common pathways in many diseases. The ability of sulfur-containing compounds to modulate these pathways suggests their utility in scientific research aimed at understanding and mitigating such conditions (Kim & Park, 2016).
Neuroprotective Effects
The neuroprotective effects of sulforaphane are of significant interest, especially in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to induce antioxidant responses via the Nrf2 pathway suggests a potential research application for sulfur-containing compounds in exploring therapeutic strategies against neurodegeneration (Schepici, Bramanti, & Mazzon, 2020).
Chemoprevention
Sulfur-containing compounds, through mechanisms demonstrated by sulforaphane, have chemopreventive properties. Their role in modulating key cellular pathways to prevent cancer progression makes them valuable in scientific research focused on cancer prevention and therapy (Dinkova-Kostova, Fahey, Kostov, & Kensler, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[amino-[(2-methoxycarbonylphenyl)methylsulfanyl]methylidene]azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.BrH/c1-14-9(13)8-5-3-2-4-7(8)6-15-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVBRVZPQAGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC(=[NH2+])N.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)
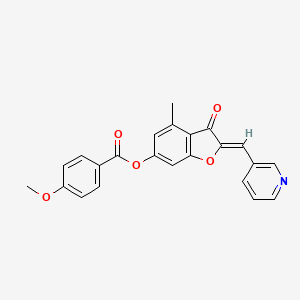
![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)

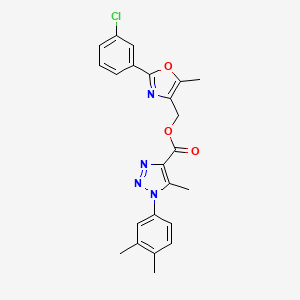
![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982098.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)

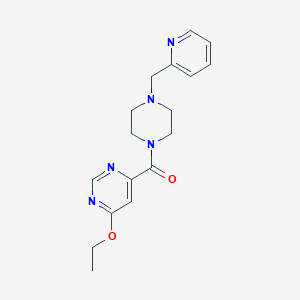
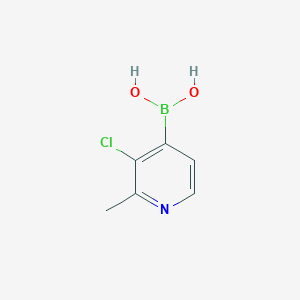

![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2982107.png)
